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molecular formula C5H8N2O2 B1219518 5,6-Dihydro-6-methyluracil CAS No. 2434-49-3

5,6-Dihydro-6-methyluracil

Cat. No. B1219518
M. Wt: 128.13 g/mol
InChI Key: XQLIRTZXJDEQAO-UHFFFAOYSA-N
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Patent
US04110242

Procedure details

In the manner described above, 65 gm (0.5 mol) of 6-methyl-5,6-dihydrouracil were reacted with 8 mols of acetic acid anhydride in the presence of 2 ml of H2SO4. The product recrystallized from isopropanol had a melting point of 107° C to 109° C and the following analysis values:
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
8 mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH2:3]1.[C:10](OC(=O)C)(=[O:12])[CH3:11].OS(O)(=O)=O>>[C:10]([N:7]1[CH:2]([CH3:1])[CH2:3][C:4](=[O:9])[NH:5][C:6]1=[O:8])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
CC1CC(NC(N1)=O)=O
Step Two
Name
Quantity
8 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product recrystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(=O)NC(=O)CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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